molecular formula C8H15F3N2 B12994211 N,N-Dimethyl-3-(trifluoromethyl)piperidin-3-amine

N,N-Dimethyl-3-(trifluoromethyl)piperidin-3-amine

Cat. No.: B12994211
M. Wt: 196.21 g/mol
InChI Key: NXUBIRFILSKYRE-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(trifluoromethyl)piperidin-3-amine dihydrochloride is a high-purity piperidine derivative offered for research applications. This compound features a trifluoromethyl (CF3) group at the 3-position of the piperidine ring, a structural motif known to significantly influence the physicochemical properties of molecules, making them valuable in medicinal chemistry and drug discovery research . Piperidine derivatives are crucial synthetic building blocks in the pharmaceutical industry, found in more than twenty classes of pharmaceuticals, and are frequently investigated for their potential biological activities . The introduction of a trifluoromethyl group is a widely utilized strategy to modulate a compound's lipophilicity, metabolic stability, and membrane permeability . Compounds with trifluoromethyl groups attached directly to nitrogen (N-CF3) are of increasing interest, though their synthesis can present significant challenges due to inherent instability . Researchers can utilize this chemical as a key intermediate in the development of novel bioactive molecules or as a standard in analytical studies. The product is characterized by the molecular formula C8H17Cl2F3N2 and a molecular weight of 269.14 . It is supplied with a guaranteed purity of 98% and is available for immediate shipment in quantities ranging from 100mg to 1g. For proper stability, it is recommended to store this compound at 2-8°C . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H15F3N2

Molecular Weight

196.21 g/mol

IUPAC Name

N,N-dimethyl-3-(trifluoromethyl)piperidin-3-amine

InChI

InChI=1S/C8H15F3N2/c1-13(2)7(8(9,10)11)4-3-5-12-6-7/h12H,3-6H2,1-2H3

InChI Key

NXUBIRFILSKYRE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCCNC1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of piperidine derivatives with trifluoromethylating agents under controlled conditions

Industrial Production Methods

In an industrial setting, the production of N,N-Dimethyl-3-(trifluoromethyl)piperidin-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-(trifluoromethyl)piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of piperidine derivatives, including N,N-Dimethyl-3-(trifluoromethyl)piperidin-3-amine, in cancer therapy. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives synthesized through three-component reactions demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells compared to conventional drugs like bleomycin . The incorporation of trifluoromethyl groups has been associated with improved binding affinity to target proteins, potentially enhancing the efficacy of anticancer agents.

Alzheimer's Disease Treatment
Compounds featuring piperidine moieties have also been investigated for their role in treating Alzheimer's disease. Studies indicate that these compounds can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial for neurotransmitter regulation. The introduction of piperidine enhances brain exposure and bioavailability, making these compounds promising candidates for dual inhibition strategies aimed at combating neurodegenerative diseases .

Pharmacological Applications

Pain Management
this compound has shown potential as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme involved in pain and inflammation pathways. Compounds derived from this structure have exhibited selective inhibition of PGE2 synthesis, which is significant for developing non-opioid analgesics . The pharmacokinetic profile demonstrated favorable oral bioavailability and clearance rates in preclinical models, suggesting its viability for further clinical development.

Chemical Synthesis and Derivatives

The synthesis of this compound involves several methodologies that enhance its pharmacological properties. Researchers have employed various strategies to modify the piperidine ring to optimize its activity against specific biological targets. For example, the introduction of different substituents on the piperidine nitrogen can lead to variations in biological activity and selectivity .

Case Study 1: Anticancer Research

A study focusing on the synthesis of novel piperidine derivatives revealed that compounds with trifluoromethyl substitutions showed improved cytotoxicity against cancer cell lines. The research utilized a structure-activity relationship approach to identify optimal substitutions that enhance biological activity while minimizing toxicity .

Case Study 2: Neuropharmacology

In a neuropharmacological study, derivatives of this compound were tested for their ability to cross the blood-brain barrier effectively. The results indicated that specific modifications could significantly improve brain penetration and cholinesterase inhibition, making these compounds suitable for Alzheimer's treatment .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(trifluoromethyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting various biochemical pathways. Detailed studies are required to fully elucidate the exact mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Pyridine Scaffolds

N,N-Dimethyl-1-(4-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine
  • Structure : Piperidin-4-amine substituted with a 4-(trifluoromethyl)pyridin-3-yl group.
  • Key Differences : The trifluoromethyl group is on a pyridine ring rather than the piperidine, and the dimethylamine is at the 4-position of piperidine.
N-[3-(Trifluoromethyl)phenyl]piperidin-4-amine
  • Structure : Piperidin-4-amine linked to a 3-(trifluoromethyl)phenyl group.
  • Key Differences : Lacks the N,N-dimethyl substitution on the amine, reducing steric hindrance and lipophilicity.
  • Implications : The absence of dimethyl groups could lower metabolic stability but improve solubility, affecting pharmacokinetics .

Aromatic Amine Derivatives

4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline
  • Structure : Aniline derivative with –CF₃ and –Br substituents.
  • Implications : The planar aromatic structure may limit penetration into hydrophobic binding pockets compared to the piperidine-based target compound .
Dexchlorpheniramine Maleate
  • Structure : (3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine.
  • Key Differences : Pyridinyl and chlorophenyl substituents instead of piperidine and –CF₃.
  • Implications : As an antihistamine, its activity hinges on H1 receptor antagonism, whereas the target compound’s piperidine–CF₃ motif may target enzymes like CYP51 or squalene synthase .

Phenothiazine and Piperazine Derivatives

Triazepine (N,N-Dimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine)
  • Structure: Phenothiazine core with a dimethylaminopropyl chain and –CF₃.
  • Key Differences: The phenothiazine ring system confers dopamine receptor affinity, unlike the piperidine scaffold.
  • Implications: The target compound’s simpler structure may avoid off-target CNS effects associated with phenothiazines .
UDD (N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine)
  • Structure : Dual trifluoromethyl groups on phenyl and pyridine rings, linked via a piperidine.
  • Key Differences : Additional pyridine and phenyl substituents increase molecular weight and complexity.
  • Implications: UDD’s CYP51 inhibition against Trypanosoma cruzi suggests the target compound’s –CF₃–piperidine motif could be optimized for antiparasitic activity .

Squalene Synthase Inhibitors

OX03771 [(E)-N,N-dimethyl-3-(4-styrylphenoxy)propan-1-amine]
  • Structure: Styrylphenoxy group linked to a dimethylaminopropyl chain.
  • Key Differences: The styrylphenoxy group mimics sterols, enabling squalene synthase inhibition.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight Biological Activity
N,N-Dimethyl-3-(trifluoromethyl)piperidin-3-amine Piperidine –CF₃ at C3, N,N-dimethylamine ~237 g/mol Under investigation
4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline Aniline –CF₃, –Br at C3/C4 ~282 g/mol Synthetic intermediate
UDD Piperidine/Pyridine Dual –CF₃, pyridinyl ~425 g/mol CYP51 inhibitor (antiparasitic)
OX03771 Propanamine Styrylphenoxy, N,N-dimethylamine ~325 g/mol Squalene synthase inhibitor
Dexchlorpheniramine Propanamine Pyridinyl, chlorophenyl ~435 g/mol Antihistamine

Research Findings and Implications

  • Metabolic Stability: The N,N-dimethyl and –CF₃ groups in the target compound likely enhance resistance to oxidative metabolism compared to non-dimethylated analogues (e.g., N-[3-(trifluoromethyl)phenyl]piperidin-4-amine) .
  • Target Selectivity : Piperidine-based compounds (e.g., UDD) show promise in enzyme inhibition, whereas aromatic amines (e.g., 4-bromo derivative) are better suited as synthetic intermediates .

Biological Activity

N,N-Dimethyl-3-(trifluoromethyl)piperidin-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a trifluoromethyl group and two methyl groups on the nitrogen atom. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can significantly affect their biological activity.

Biological Activities

  • Antimicrobial Properties : Research indicates that derivatives of piperidine compounds, including this compound, exhibit antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as lead compounds in antibiotic development.
  • Anticancer Activity : The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, likely through the modulation of signaling pathways associated with cell survival and proliferation.
  • Neurological Implications : The compound's structural similarity to other neuroactive agents suggests potential interactions with neurotransmitter receptors, particularly NMDA receptors. NMDA receptor dysfunction is implicated in several neuropsychiatric disorders, making this compound a candidate for further exploration in neuropharmacology .

The mechanism by which this compound exerts its biological effects may involve:

  • Binding Affinity Enhancement : The trifluoromethyl group may enhance binding affinity to specific enzymes or receptors, increasing the compound's efficacy.
  • Modulation of Signaling Pathways : It may influence signaling pathways related to cell growth and apoptosis, particularly in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeurologicalPotential interaction with NMDA receptors

Case Study: Anticancer Efficacy

In a study evaluating the anticancer effects of this compound on breast cancer cell lines (MDA-MB-231), significant cytotoxicity was observed at micromolar concentrations. The study employed flow cytometry to assess apoptosis rates, revealing that treatment with this compound led to a marked increase in early apoptotic cells compared to untreated controls .

Binding Studies

Binding assays conducted using rat brain membrane suspensions indicated that this compound exhibited competitive inhibition at the PCP site of NMDA receptors. This suggests a possible role in modulating excitatory neurotransmission, which could have implications for treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What scalable synthetic methodologies are available for N,N-Dimethyl-3-(trifluoromethyl)piperidin-3-amine, and how can reaction purity be optimized?

  • Methodological Answer : A scalable approach involves the use of electrophilic trifluoromethylthiolation reagents and fluoride sources to functionalize the piperidine core. For example, isothiocyanates can react with trifluoromethylthiolating agents under controlled conditions to introduce the CF₃ group . Purity optimization typically employs catalysts (e.g., Lewis acids) and aprotic solvents (e.g., DMF or THF) to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization in non-polar solvents enhances yield and purity .

Q. How does the trifluoromethyl group impact the compound’s stability under varying pH and thermal conditions?

  • Methodological Answer : The CF₃ group enhances metabolic stability but may introduce hydrolytic sensitivity under acidic or basic conditions. Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) combined with HPLC-MS monitoring can identify degradation products. For instance, the CF₃ moiety in analogous compounds shows resistance to oxidation but may undergo defluorination under prolonged UV exposure .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹⁹F NMR (δ ~ -60 to -70 ppm) confirms CF₃ presence, while ¹H NMR distinguishes dimethylamino protons (δ ~ 2.2–2.5 ppm) .
  • HRMS : Accurate mass analysis (e.g., ESI-HRMS) validates molecular formula (C₈H₁₅F₃N₂).
  • IR : Stretching vibrations near 1120 cm⁻¹ (C-F) and 2800 cm⁻¹ (N-CH₃) aid structural confirmation .

Advanced Research Questions

Q. What mechanistic pathways explain byproduct formation during the synthesis of this compound?

  • Methodological Answer : Byproducts often arise from competitive elimination or incomplete trifluoromethylation. For example, in analogous syntheses, residual moisture can hydrolyze intermediates to form ketones or alcohols. Kinetic studies using DFT calculations reveal that steric hindrance at the piperidine 3-position slows trifluoromethylation, favoring dimerization or N-oxide formation . Mitigation strategies include anhydrous conditions and stoichiometric control of the trifluoromethylthiolation reagent .

Q. How do structural modifications at the piperidine ring influence the compound’s bioactivity and selectivity in enzyme inhibition?

  • Methodological Answer : Modifications such as replacing dimethylamino with bulkier groups (e.g., pyrrolidino) or altering the CF₃ position can drastically affect target binding. In vitro assays (e.g., IC₅₀ measurements against kinases or GPCRs) paired with molecular docking simulations show that the 3-(trifluoromethyl) group enhances hydrophobic interactions in enzyme pockets. For instance, trifluoromethylated pyridines exhibit improved IC₅₀ values (nM range) compared to non-fluorinated analogs .

Q. How can contradictions in reported synthetic yields be resolved through reaction parameter optimization?

  • Methodological Answer : Discrepancies often stem from variations in temperature, solvent polarity, or reagent purity. Design of Experiments (DoE) frameworks can systematically optimize parameters:

  • Temperature : Lower temps (0–25°C) reduce side reactions but slow kinetics.
  • Solvent : Polar aprotic solvents (e.g., DCM vs. THF) influence trifluoromethylation efficiency .
  • Catalyst : Adding 10 mol% Zn(OTf)₂ increases yield by 15–20% in scaled reactions .

Q. What role does this compound play in the development of fluorinated prodrugs?

  • Methodological Answer : The dimethylamino group facilitates pH-dependent solubility, while the CF₃ moiety enhances blood-brain barrier penetration. Prodrug strategies (e.g., phosphonate or ester derivatization) can be evaluated using in vitro metabolic stability assays (e.g., liver microsomes). For example, trifluoromethylated piperidines show 2–3× longer half-lives in plasma compared to non-fluorinated analogs .

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